Benzyl-ethyl-(R)-piperidin-3-yl-amine
Description
Benzyl-ethyl-(R)-piperidin-3-yl-amine is a chiral piperidine derivative characterized by a benzyl and ethyl group attached to the nitrogen atom at the 3-position of the piperidine ring, with the (R)-configuration at the stereogenic center. Its structural features, including the aromatic benzyl group and alkyl substituents, influence its physicochemical properties (e.g., lipophilicity, solubility) and biological activity .
Properties
IUPAC Name |
(3R)-N-benzyl-N-ethylpiperidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-2-16(14-9-6-10-15-11-14)12-13-7-4-3-5-8-13/h3-5,7-8,14-15H,2,6,9-12H2,1H3/t14-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAJKVHDLTQTDQO-CQSZACIVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@@H]2CCCNC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Stepwise Procedure
-
Hydroxyl Esterification and Boc Protection :
D-glutamic acid is esterified with methanol and thionyl chloride (SOCl₂) under ice-cooled conditions, followed by Boc protection using di-tert-butyl dicarbonate [(Boc)₂O] in dioxane. This yields N-Boc-D-glutamic acid dimethyl ester (APD1) with 99% yield and 95% purity. -
Ester Reduction :
APD1 is reduced using sodium borohydride (NaBH₄) in methanol to form (R)-2-tert-butoxycarbonyl-1,5-pentanediol (APD2). -
Hydroxyl Activation :
APD2 undergoes mesylation with methanesulfonyl chloride (MsCl) to generate (R)-2-tert-butoxycarbonyl-1,5-pentane dimesylate (APD3). -
Cyclization :
APD3 is treated with ammonia in ethanol at 50°C to form (R)-3-tert-butoxycarbonylamino piperidine (APD4) via nucleophilic substitution. -
Deprotection and Functionalization :
APD4 is deprotected with thionyl chloride in methanol to yield (R)-3-amino piperidine dihydrochloride (APD5). To introduce the benzyl and ethyl groups, APD5 undergoes sequential alkylation:
Advantages and Limitations
-
Advantages : High enantiomeric purity (≥99% ee) due to chiral starting material; avoids racemic resolution.
-
Limitations : Multi-step sequence (7–9 steps post-adaptation); requires careful handling of Boc and mesyl groups.
Resolution of Racemic Mixtures
Diastereomeric Salt Formation
Patent CN105237463A describes resolving racemic mixtures using L-di-p-toluoyltartaric acid (L-DTTA). Applied to Benzyl-ethyl-(R)-piperidin-3-yl-amine:
Key Parameters
-
Solvent System : Methanol-water optimizes salt solubility.
-
Temperature : Crystallization at 50°C enhances enantiomeric excess (ee >98%).
Reductive Amination of Piperidine Ketones
Ketone Intermediate Preparation
WO2017134588A1 details reductive amination for introducing aryl groups to piperidines. For this compound:
-
Synthesis of (R)-3-Aminopiperidine : Following methods in Section 1.1.
-
Ketone Formation : Oxidation of (R)-3-aminopiperidine with pyridinium chlorochromate (PCC) yields 3-piperidone.
-
Reductive Amination :
Yield Optimization
-
Stoichiometry : 1:1.2 ratio of ketone to amines maximizes conversion (85–90%).
-
Catalyst : Palladium on carbon (Pd/C) enhances selectivity for mono-alkylation.
Hydrogenolysis of Protected Intermediates
Cbz-Protected Piperidine Route
-
Cbz Protection : Treat (R)-3-aminopiperidine with benzyl chloroformate (Cbz-Cl) in DCM.
-
Ethylation : React with ethyl bromide in the presence of potassium carbonate (K₂CO₃).
-
Hydrogenolysis : Remove the Cbz group using H₂/Pd-C in ethanol, simultaneously introducing the benzyl group via in situ benzylation.
Reaction Conditions
Comparative Analysis of Methods
Critical Challenges and Solutions
Stereochemical Integrity
Chemical Reactions Analysis
Types of Reactions
Benzyl-ethyl-®-piperidin-3-yl-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of Benzyl-ethyl-®-piperidin-3-yl-amine.
Reduction: Various amine derivatives.
Substitution: Compounds with different functional groups replacing the benzyl group.
Scientific Research Applications
Pharmaceutical Applications
Benzyl-ethyl-(R)-piperidin-3-yl-amine has significant potential in drug development, particularly targeting central nervous system disorders. Its ability to modulate neurotransmitter systems positions it as a candidate for treating:
- Depression and Anxiety Disorders: The compound interacts with dopamine, serotonin, and norepinephrine transporters, influencing mood regulation .
Case Study:
A study demonstrated that this compound binds effectively to dopamine transporters, enhancing dopaminergic signaling, which may support its use in treating disorders like schizophrenia and Parkinson's disease.
Anticancer Activity
Research indicates that this compound exhibits anticancer properties. In vitro studies have shown:
- Induction of apoptosis in cancer cell lines such as MDA-MB-231 (breast cancer) and A549 (lung cancer).
- Activation of caspase pathways leading to programmed cell death .
Antimicrobial Properties
The compound has also demonstrated significant antimicrobial activity against various bacterial strains, suggesting its potential as a therapeutic agent for infections. Studies have indicated effectiveness against both gram-positive and gram-negative bacteria .
Mechanism of Action
The mechanism of action of Benzyl-ethyl-®-piperidin-3-yl-amine involves its interaction with specific molecular targets in the body. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Piperidine Derivatives
Key Structural Differences
The table below highlights structural distinctions between Benzyl-ethyl-(R)-piperidin-3-yl-amine and related compounds:
*Calculated based on analogous structures in .
Physicochemical Properties and Pharmacokinetics
- Solubility : Hydrochloride salts (e.g., (3R,4R)-1-Benzyl-N,4-dimethylpiperidin-3-amine hydrochloride) improve aqueous solubility for pharmaceutical formulations .
- Stereochemical stability : (R)-configuration in this compound is critical for maintaining activity, as epimerization can reduce target affinity .
Biological Activity
Benzyl-ethyl-(R)-piperidin-3-yl-amine is a chiral compound belonging to the class of piperidine derivatives, which are recognized for their diverse biological activities. This article explores the biological activity of this compound, focusing on its interactions with neurotransmitter systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a piperidine ring substituted with a benzyl and an ethyl group. The stereochemistry at the third position of the piperidine ring is crucial for its biological activity, influencing its binding affinity to various receptors involved in neurotransmission.
Key Structural Features:
- Piperidine Ring: Central to its biological activity.
- Benzyl Group: Enhances lipophilicity and receptor interaction.
- Ethyl Group: Contributes to the compound's overall pharmacological profile.
The biological activity of this compound primarily involves modulation of neurotransmitter systems. It has been shown to interact with dopamine, serotonin, and norepinephrine transporters, which are critical in regulating mood and emotional responses. This interaction suggests potential applications in treating psychiatric disorders such as depression and anxiety.
Neurotransmitter Modulation
Research indicates that this compound can significantly affect neurotransmitter levels by inhibiting reuptake mechanisms. This action can lead to increased availability of neurotransmitters in the synaptic cleft, which may alleviate symptoms associated with mood disorders.
Antimicrobial and Anticancer Properties
This compound has also been studied for its antimicrobial and anticancer properties. Preliminary studies have shown that it exhibits activity against various cancer cell lines, suggesting a potential role in cancer therapy.
Table 1: Summary of Biological Activities
Case Studies and Research Findings
-
Neurotransmitter Interaction Studies:
- A study demonstrated that this compound binds effectively to dopamine transporters, enhancing dopaminergic signaling. This finding supports its potential use in treating disorders characterized by dopaminergic dysfunction, such as schizophrenia and Parkinson's disease.
-
Anticancer Activity:
- In vitro studies have shown that this compound induces apoptosis in various cancer cell lines, including MDA-MB-231 (breast cancer) and A549 (lung cancer). The mechanism involves activation of caspase pathways, leading to programmed cell death.
-
Antimicrobial Effects:
- Research has indicated that this compound exhibits significant antimicrobial activity against both gram-positive and gram-negative bacteria, suggesting its potential as a therapeutic agent in treating infections.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Benzyl-ethyl-(R)-piperidin-3-yl-amine and its intermediates?
- Methodological Answer : A multi-step synthesis involving reductive amination and chiral resolution is commonly employed. For example:
- Step 1 : N-Acylation of 3-amino-4-methylpyridine.
- Step 2 : Quaternization using benzyl halide.
- Step 3 : Partial reduction with sodium borohydride in methanol/water.
- Step 4 : Hydrolysis under acidic conditions to form 1-benzyl-4-methylpiperidin-3-one.
- Step 5 : Reductive amination with methanolic methylamine and titanium(IV) isopropoxide.
- Step 6 : Chiral resolution using ditoluoyl (L)-tartaric acid to isolate the (R)-enantiomer .
Q. What safety protocols should be followed when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Use P95/P1 respirators (US) or ABEK-P2 (EU) for respiratory protection. Avoid skin/eye contact with nitrile gloves and goggles.
- Environmental Controls : Prevent drainage contamination due to unknown ecotoxicity .
- First Aid : Immediate medical consultation is required for exposure; provide SDS to physicians .
Q. How can researchers validate the enantiomeric purity of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC/GC with chiral stationary phases (e.g., polysaccharide columns).
- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for the (R)-enantiomer.
- X-ray Crystallography : Resolve crystal structures of tartrate salts (e.g., ditoluoyl-L-tartaric acid complexes) to confirm stereochemistry .
Advanced Research Questions
Q. How can diastereomeric intermediates be resolved during the synthesis of this compound?
- Methodological Answer :
- Diastereomeric Salt Formation : React racemic mixtures with enantiopure resolving agents (e.g., (L)-tartaric acid derivatives). The differing solubilities of diastereomers allow separation via crystallization .
- Kinetic Resolution : Use enantioselective catalysts (e.g., chiral palladium complexes) to bias reaction pathways toward the desired (R)-isomer .
- Data Table :
| Resolving Agent | Solvent System | Yield (R)-Isomer | Purity (ee%) |
|---|---|---|---|
| Ditoluoyl-L-tartaric acid | Methanol/Water | 65% | >99% |
Q. What strategies address contradictions in reported physicochemical data (e.g., solubility, stability) for this compound?
- Methodological Answer :
- Reproducibility Studies : Replicate synthesis and characterization under controlled conditions (e.g., inert atmosphere for hygroscopic intermediates).
- Advanced Analytical Techniques : Use dynamic vapor sorption (DVS) for hygroscopicity analysis or differential scanning calorimetry (DSC) for stability profiling.
- Literature Cross-Validation : Compare data with structurally analogous piperidine derivatives (e.g., 1-benzyl-N,4-dimethylpiperidin-3-amine) to identify trends .
Q. How does structural modification of the piperidine ring impact biological activity in preclinical studies?
- Methodological Answer :
- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., methyl, trifluoromethoxy) at the 4-position of the piperidine ring and evaluate binding affinity to targets like GPCRs or ion channels.
- In Silico Modeling : Perform molecular docking studies to predict interactions with biological receptors (e.g., σ-1 receptors) .
- Data Table :
| Substituent | Target Receptor | IC50 (nM) | Selectivity Ratio |
|---|---|---|---|
| 4-Methyl | σ-1 Receptor | 12.3 | 15x over σ-2 |
| 4-CF3O | NMDA Receptor | 8.7 | 8x over AMPA |
Gaps and Challenges
- Lack of Physicochemical Data : Critical parameters like logP, pKa, and aqueous solubility remain uncharacterized for this compound, complicating formulation studies .
- Toxicological Uncertainty : While acute toxicity is classified as "possible," long-term mutagenicity and carcinogenicity profiles require OECD guideline-compliant assays (e.g., Ames test, micronucleus assay) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
